molecular formula C5H6F2O B2703950 2,2-Difluorocyclobutane-1-carbaldehyde CAS No. 2408970-36-3

2,2-Difluorocyclobutane-1-carbaldehyde

Cat. No.: B2703950
CAS No.: 2408970-36-3
M. Wt: 120.099
InChI Key: RFMBFUBHPPLKAI-UHFFFAOYSA-N
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Description

2,2-Difluorocyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C5H6F2O and a molecular weight of 120.099 . It is available for purchase from various chemical suppliers for use in pharmaceutical testing .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

2,2-Difluorocyclobutane-1-carbaldehyde serves as a valuable structural element in medicinal chemistry due to its unique chemical properties. The gem-difluorocyclobutane core, in particular, has been identified as a significant component for synthesizing biologically active molecules. A notable method involves the geminal difluorination of aryl-substituted methylenecyclopropanes (MCPs) to synthesize 2-arylsubstituted gem-difluorocyclobutanes. This process utilizes commercially available fluorine sources and proceeds via a Wagner-Meerwein rearrangement under mild conditions. It results in moderate to good yields and showcases good functional group tolerance. The synthesized gem-difluorocyclobutane-containing compounds, including carboxylic acid, amine, and alcohol derivatives, are crucial building blocks for further chemical transformations aimed at producing biologically active molecules (Lin et al., 2021).

Synthetic Chemistry Innovations

The structural motif of this compound lends itself to diverse synthetic applications beyond medicinal chemistry. Researchers have developed novel synthetic methods to create various fluorinated organic compounds, leveraging the unique reactivity of difluorocyclobutane derivatives. For instance, difluoromethyl 2-pyridyl sulfone has been identified as an innovative and efficient gem-difluoroolefination reagent for aldehydes and ketones. This discovery opens up new avenues for synthesizing gem-difluoroolefinated compounds with potential applications in drug development and material science. The stability of the fluorinated sulfinate intermediate observed in these reactions highlights the method's efficiency and potential for broad applicability in organic synthesis (Zhao et al., 2010).

Future Directions

While specific future directions for research on 2,2-Difluorocyclobutane-1-carbaldehyde were not found in the search results, the field of organic chemistry continues to evolve with new synthetic methods, catalysts, and strategies for the design and synthesis of complex molecules .

Properties

IUPAC Name

2,2-difluorocyclobutane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O/c6-5(7)2-1-4(5)3-8/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMBFUBHPPLKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C=O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408970-36-3
Record name 2,2-difluorocyclobutane-1-carbaldehyde
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